6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyridazinone core, a benzopyran moiety, and an azetidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the benzopyran and azetidine moieties. Common reagents used in these reactions include tert-butyl lithium, benzopyran derivatives, and azetidine intermediates. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with different functional groups, enabling the synthesis of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for the synthesis of more complex molecules and its behavior under various reaction conditions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers examine its efficacy and safety in treating various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In industry, this compound is utilized in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics. Industrial applications also include its use as a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways, gene expression, and metabolic processes, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-2,3-dihydropyridazin-3-one
- 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidine
- 2-tert-butyl-3,4-dihydro-1H-2-benzopyran
Uniqueness
Compared to similar compounds, 6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features The presence of the pyridazinone core, benzopyran moiety, and azetidine ring in a single molecule provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(3,4-dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)18-8-9-19(26)25(23-18)14-15-12-24(13-15)21(27)20-17-7-5-4-6-16(17)10-11-28-20/h4-9,15,20H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEIBEDPDAHKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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